Cas no 24294-83-5 (Pyrazine, 2,5-bis(1-methylethyl)-)

ピラジン誘導体である「2,5-ビス(1-メチルエチル)-ピラジン」は、特異的な芳香特性と化学的安定性を有する化合物です。分子構造中のイソプロピル基が立体障害を生じさせることで、熱や酸素に対する耐性が向上し、高温環境下でも分解しにくい特性を示します。香料産業においては、ナッツ様やロースト香を付与する高価値中間体として利用可能です。また、医薬品中間体としての応用も研究されており、その剛直な骨格構造が生物活性分子の設計に有利に働きます。高い純度(通常99%以上)で供給可能なため、精密合成における再現性の確保が可能です。

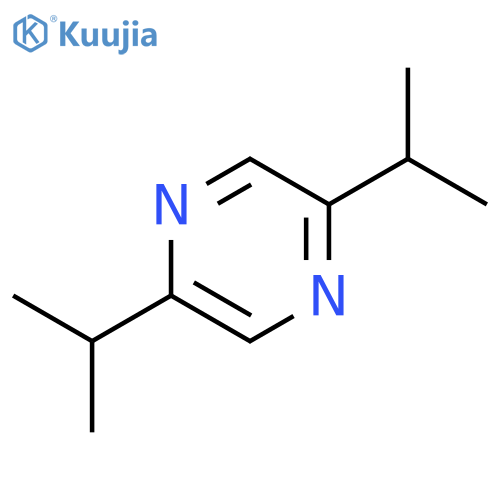

24294-83-5 structure

商品名:Pyrazine, 2,5-bis(1-methylethyl)-

CAS番号:24294-83-5

MF:C10H16N2

メガワット:164.247442245483

MDL:MFCD18449282

CID:1419774

PubChem ID:11491990

Pyrazine, 2,5-bis(1-methylethyl)- 化学的及び物理的性質

名前と識別子

-

- Pyrazine, 2,5-bis(1-methylethyl)-

- 2,5-bis(1-methylethyl)pyrazine

- CHEBI:199215

- LXJYUERPFWUCNN-UHFFFAOYSA-N

- 2,5-di(propan-2-yl)pyrazine

- 2,5-Diisopropyl-pyrazine

- 24294-83-5

- AKOS006370977

- InChI=1/C10H16N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h5-8H,1-4H

- 2,5-bis(propan-2-yl)pyrazine

- 2,5-diisopropylpyrazine

- CS-0449966

- AB93060

- SCHEMBL5950443

-

- MDL: MFCD18449282

- インチ: InChI=1S/C10H16N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h5-8H,1-4H3

- InChIKey: LXJYUERPFWUCNN-UHFFFAOYSA-N

- ほほえんだ: CC(C)C1=NC=C(C(C)C)N=C1

計算された属性

- せいみつぶんしりょう: 164.13148

- どういたいしつりょう: 164.131348519g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 25.8Ų

じっけんとくせい

- PSA: 25.78

Pyrazine, 2,5-bis(1-methylethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | LN6048357-1g |

2 |

24294-83-5 | 5-Diisopropylpyrazine | 1g |

RMB 10216.00 | 2025-02-21 | |

| Chemenu | CM112037-1g |

2,5-diisopropylpyrazine |

24294-83-5 | 95% | 1g |

$1899 | 2024-07-28 | |

| Alichem | A099002827-100mg |

2,5-Diisopropylpyrazine |

24294-83-5 | 95% | 100mg |

$379.76 | 2023-09-02 | |

| Advanced ChemBlocks | O32041-1G |

2,5-diisopropylpyrazine |

24294-83-5 | 95% | 1G |

$2,480 | 2023-09-15 | |

| Alichem | A099002827-500mg |

2,5-Diisopropylpyrazine |

24294-83-5 | 95% | 500mg |

$1194.62 | 2023-09-02 |

Pyrazine, 2,5-bis(1-methylethyl)- 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

24294-83-5 (Pyrazine, 2,5-bis(1-methylethyl)-) 関連製品

- 32741-11-0(tert-butylpyrazine)

- 15986-81-9(2-Isopropyl-3-methylpyrazine)

- 13925-05-8(2-Isopropyl-5-methylpyrazine)

- 29460-90-0(2-Isopropylpyrazine)

- 13925-00-3(2-Ethylpyrazine)

- 13238-84-1(2,5-Diethylpyrazine)

- 13360-64-0(2-Ethyl-5-methylpyrazine)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2279938-29-1(Alkyne-SS-COOH)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬